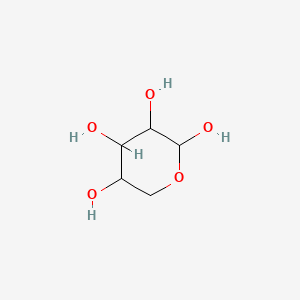
Levistilide-A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levistilide-A is a phthalide compound derived from the traditional Chinese medicinal herb Angelica sinensis. It is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Levistilide-A can be synthesized through various chemical reactions involving phthalide derivatives. The synthetic routes typically involve the cyclization of precursor molecules under specific conditions to form the phthalide structure. Detailed synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound involves the extraction and purification from Angelica sinensis. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. The extraction efficiency and purity depend on the solvent used and the extraction conditions .
Chemical Reactions Analysis
Types of Reactions
Levistilide-A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the phthalide structure, altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .
Scientific Research Applications
Levistilide-A has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other phthalide derivatives.
Biology: Studied for its effects on cellular processes, including inflammation and oxidative stress.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, cardiovascular diseases, and cancer.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
Levistilide-A exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and reduces the activation of inflammatory pathways such as NF-κB and JAK2/STAT3
Antioxidant: Enhances antioxidant activity by reducing reactive oxygen species levels and modulating the AMPK/mTOR pathway.
Neuroprotective: Protects neurons by inhibiting apoptosis and promoting the survival of dopaminergic neurons
Comparison with Similar Compounds
Levistilide-A is compared with other phthalide compounds such as:
Tetrahydrophthalide Neocnidilide: Similar in structure but differs in its potency and specific biological activities.
Ligustilide: Another phthalide with similar anti-inflammatory and neuroprotective properties but different molecular targets and pathways
This compound stands out due to its unique combination of anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising candidate for various therapeutic applications .
Properties
Molecular Formula |
C24H28O4 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(1S,2S,10S,11S)-6,16-di(butylidene)-5,15-dioxapentacyclo[9.5.2.01,13.02,10.03,7]octadeca-3(7),12-diene-4,14-dione |
InChI |
InChI=1S/C24H28O4/c1-3-5-7-18-16-10-9-15-14-11-12-24(21(15)20(16)23(26)27-18)17(13-14)22(25)28-19(24)8-6-4-2/h7-8,13-15,21H,3-6,9-12H2,1-2H3/t14-,15+,21-,24+/m1/s1 |
InChI Key |
UBBRXVRQZJSDAK-QMPIHYFESA-N |
Isomeric SMILES |
CCCC=C1C2=C([C@H]3[C@@H](CC2)[C@@H]4CC[C@@]35C(=C4)C(=O)OC5=CCCC)C(=O)O1 |
Canonical SMILES |
CCCC=C1C2=C(C3C(CC2)C4CCC35C(=C4)C(=O)OC5=CCCC)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,4aS,5R,7S,7aR)-7-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol](/img/structure/B10789221.png)
![[6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B10789236.png)
![[(1R,3aR,5R,7S,7aS)-1-(1-acetyloxyethyl)-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] (E)-3-methylpent-2-enoate](/img/structure/B10789242.png)
![(16E,24E,26E,28Z)-1,18-dihydroxy-19,30-dimethoxy-12-[1-[3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10789248.png)
![[(9S,10S)-8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate](/img/structure/B10789263.png)



![(1R,5R)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B10789293.png)

![(16Z,28Z)-1,18-dihydroxy-19,30-dimethoxy-12-[1-[3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10789318.png)
![[(9S,10S)-8,8-dimethyl-9-(2-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylbut-2-enoate](/img/structure/B10789323.png)
